

4-Morpholinecarbonitrile molecular weight and formula

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Compound of Interest

Compound Name: 4-Morpholinecarbonitrile

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An In-depth Technical Guide to **4-Morpholinecarbonitrile** for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of **4-Morpholinecarbonitrile** (CAS No: 1530-89-8), a versatile heterocyclic nitrile of significant interest in synthetic and medicinal chemistry. This document elucidates the fundamental molecular properties, synthesis, and key applications of this compound, with a particular focus on its role as a building block in the development of novel therapeutics. Detailed protocols, safety information, and spectroscopic data are presented to equip researchers, scientists, and drug development professionals with the critical knowledge required for its effective use in the laboratory.

Core Molecular and Physical Properties

4-Morpholinecarbonitrile, also known as N-cyanomorpholine, is a clear, colorless liquid at room temperature.^[1] Its structure incorporates a saturated morpholine ring N-substituted with a nitrile group, a combination that confers both a degree of aqueous solubility and a reactive handle for further chemical transformations. The nitrile group is a key functional moiety, known for its role as a versatile precursor in organic synthesis and its presence in numerous pharmaceuticals.^[2]

The core physicochemical properties of **4-Morpholinecarbonitrile** are summarized below for quick reference.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₈ N ₂ O	[3][4][5]
Molecular Weight	112.13 g/mol	[3][4][5]
IUPAC Name	morpholine-4-carbonitrile	[3][4]
CAS Number	1530-89-8	[3][4][5]
Appearance	Clear colorless liquid	[1][6]
Density	1.109 g/mL at 25 °C	[4][7][8]
Boiling Point	71-73 °C at 0.6 mmHg	[1][7][8]
Refractive Index	n _{20/D} 1.473	[4][7][8]
SMILES	C1COCCN1C#N	[3][4]
InChIKey	BOQOXLAQTDFJKU- UHFFFAOYSA-N	[3][4]

Synthesis of 4-Morpholinecarbonitrile: A Validated Protocol

The most common and established method for the synthesis of **4-Morpholinecarbonitrile** involves the reaction of morpholine with cyanogen bromide.^[4] This reaction proceeds via a nucleophilic substitution mechanism, where the secondary amine of the morpholine ring attacks the electrophilic carbon of cyanogen bromide. The choice of a base, such as potassium hydroxide, is critical to neutralize the hydrobromic acid byproduct, driving the reaction to completion.

Experimental Protocol: Synthesis via Cyanogen Bromide

This protocol is a self-validating system designed for high yield and purity.

Materials:

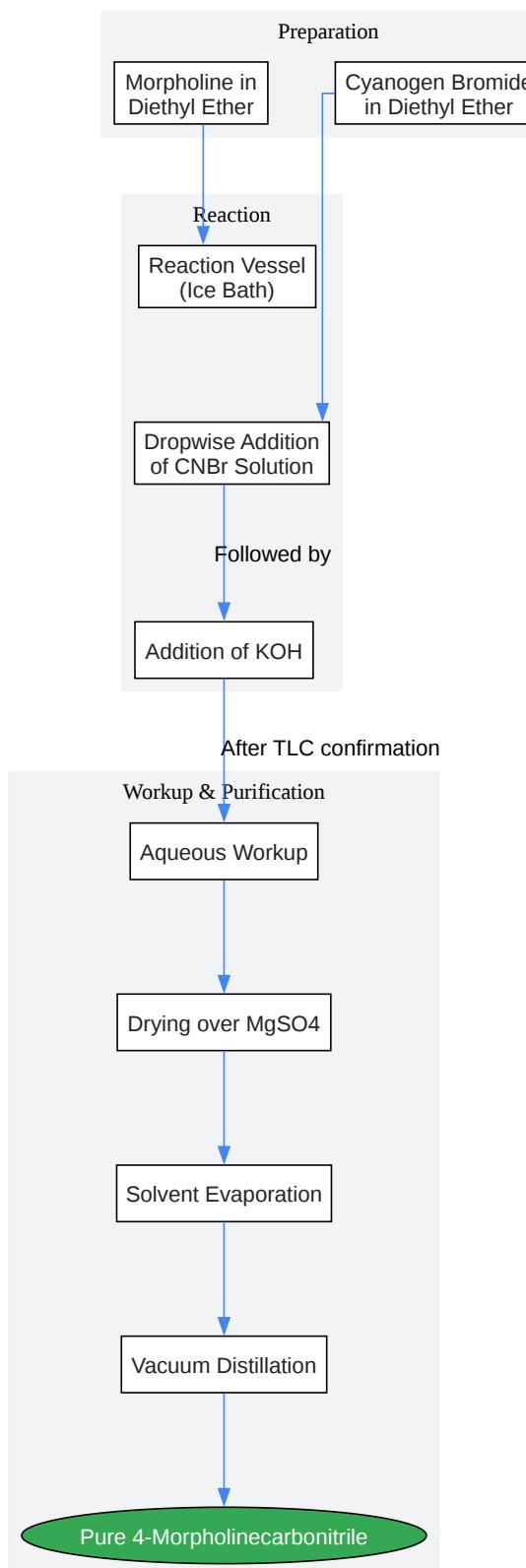
- Morpholine
- Cyanogen bromide
- Potassium hydroxide
- Diethyl ether (or other suitable organic solvent)
- Anhydrous magnesium sulfate
- Reaction flask, dropping funnel, magnetic stirrer, and condenser
- Ice bath

Procedure:

- **Reaction Setup:** In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.
- **Reagent Preparation:** Dissolve morpholine in diethyl ether and place it in the reaction flask. Cool the flask in an ice bath.
- **Addition of Cyanogen Bromide:** Dissolve cyanogen bromide in diethyl ether and add it to the dropping funnel. Add the cyanogen bromide solution dropwise to the cooled morpholine solution with continuous stirring.
- **Base Addition:** Following the addition of cyanogen bromide, slowly add a solution of potassium hydroxide to neutralize the acid formed during the reaction.
- **Reaction Monitoring:** Monitor the reaction progress using thin-layer chromatography (TLC).
- **Workup:** Once the reaction is complete, perform an aqueous workup to remove inorganic salts. Separate the organic layer.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude **4-**

Morpholinecarbonitrile.

- Purification: The crude product can be further purified by vacuum distillation.[1][7]



[Click to download full resolution via product page](#)**Caption:** Synthesis workflow for **4-Morpholinecarbonitrile**.

Spectroscopic Characterization

The structural identity and purity of **4-Morpholinecarbonitrile** are confirmed through various spectroscopic techniques. The data presented here are typical and serve as a reference for researchers.

Spectroscopic Data	Characteristic Features	Source
¹ H NMR	Signals corresponding to the protons on the morpholine ring.	[3]
IR Spectroscopy	A characteristic sharp absorption band for the nitrile (C≡N) stretch.	[3]
Mass Spectrometry	Molecular ion peak consistent with the calculated molecular weight.	[3]

Applications in Research and Drug Development

4-Morpholinecarbonitrile is a valuable intermediate in organic synthesis, primarily used in the construction of more complex heterocyclic compounds.[4][7] The morpholine moiety is a well-established pharmacophore in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates.[9]

Role as a Synthetic Building Block

The nitrile group of **4-Morpholinecarbonitrile** can undergo a variety of chemical transformations, including:

- Reduction: To form the corresponding primary amine.[4]
- Hydrolysis: To yield the carboxylic acid derivative.[4]

- Cycloaddition Reactions: Participating in the formation of various heterocyclic rings.

These reactions make it a versatile starting material for creating diverse molecular scaffolds.

For instance, it has been used in the synthesis of substituted heterocyclic compounds with potential biological activities.[\[4\]](#)[\[7\]](#)

Significance in Medicinal Chemistry

The morpholine ring is a privileged structure in drug design, appearing in numerous approved drugs and clinical candidates.[\[9\]](#) Its incorporation can enhance properties such as aqueous solubility, metabolic stability, and receptor binding. The nitrile group itself is also found in many pharmaceuticals and can act as a key interacting group with biological targets.[\[2\]](#) Derivatives of morpholinopyrimidine-5-carbonitrile, for example, have been investigated as dual PI3K/mTOR inhibitors for cancer therapy.[\[10\]](#)

Safety and Handling

As a chemical reagent, **4-Morpholinecarbonitrile** must be handled with appropriate safety precautions in a laboratory setting.

GHS Hazard Statements:[\[3\]](#)

- Harmful if swallowed (H302)
- Harmful in contact with skin (H312)
- Causes skin irritation (H315)
- Causes serious eye irritation (H319)
- Harmful if inhaled (H332)
- May cause respiratory irritation (H335)

Personal Protective Equipment (PPE):[\[7\]](#)[\[11\]](#)[\[12\]](#)

- Eye Protection: Safety glasses or goggles.

- Hand Protection: Chemical-resistant gloves.
- Skin and Body Protection: Laboratory coat.
- Respiratory Protection: Use in a well-ventilated area or with a respirator if necessary.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Conclusion

4-Morpholinecarbonitrile is a chemical compound with a well-defined molecular formula of C₅H₈N₂O and a molecular weight of 112.13 g/mol .[\[3\]](#)[\[4\]](#)[\[5\]](#) Its synthesis is straightforward, and its dual functionality as a morpholine derivative and a nitrile makes it a highly valuable tool for chemists. For researchers and professionals in drug development, understanding the properties and reactivity of this molecule opens avenues for the design and synthesis of novel chemical entities with potential therapeutic applications.

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